molecular formula C16H18N4O3S B11055556 N-(1,3-benzodioxol-5-yl)-2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11055556
M. Wt: 346.4 g/mol
InChI Key: ZLMDEWJCJFCSBA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: is a complex organic compound characterized by its unique structural components, including a benzodioxole ring, a triazole ring, and a sulfanylacetamide linkage. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Linking the Rings: The final step involves the coupling of the benzodioxole and triazole rings through a sulfanylacetamide linkage. This can be achieved using thiol reagents and acylation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(1,3-benzodioxol-5-yl)-2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various conditions, such as infections or metabolic disorders.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(1,3-benzodioxol-5-yl)-2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide stands out due to the presence of the cyclopropyl and ethyl groups on the triazole ring. These groups can influence the compound’s reactivity, stability, and biological activity, potentially making it more effective or selective in its applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-cyclopropyl-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H18N4O3S/c1-2-14-18-19-16(20(14)11-4-5-11)24-8-15(21)17-10-3-6-12-13(7-10)23-9-22-12/h3,6-7,11H,2,4-5,8-9H2,1H3,(H,17,21)

InChI Key

ZLMDEWJCJFCSBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1C2CC2)SCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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